1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone

Description

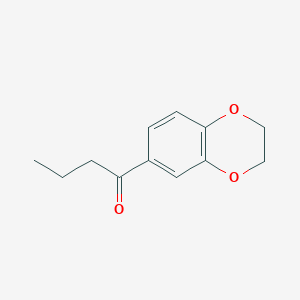

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone is a ketone derivative featuring a 2,3-dihydro-1,4-benzodioxin aromatic ring system substituted with a butanone side chain. This compound belongs to a class of benzodioxin-containing molecules, which are widely studied for their pharmacological and synthetic relevance.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-10(13)9-4-5-11-12(8-9)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWZTOLEGWPAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387848 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29668-47-1 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with butanone under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium to facilitate the reaction. The reaction is carried out under controlled pH conditions to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For example, a study demonstrated that derivatives of benzodioxin compounds showed enhanced radical scavenging activity compared to their parent compounds.

- Anti-inflammatory Effects : Research indicates that this compound may have anti-inflammatory properties, making it a candidate for developing treatments for chronic inflammatory conditions.

Case Study: Antioxidant Activity

A recent study evaluated the antioxidant capacity of various benzodioxin derivatives, including this compound. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress in cells.

Materials Science

In materials science, this compound has been explored for its utility in polymer synthesis:

- Polymer Additive : The compound can be used as a plasticizer or stabilizer in polymer formulations due to its favorable interaction with polymer matrices. This can enhance the mechanical properties and thermal stability of the resulting materials.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp. | 80 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Environmental Science

The environmental implications of this compound are also noteworthy:

- Biodegradability : Preliminary studies indicate that this compound may be biodegradable under certain conditions, which is crucial for assessing its environmental impact.

Case Study: Biodegradation Assessment

A study conducted on the biodegradability of various organic compounds found that this compound showed significant degradation within 30 days when exposed to specific microbial strains. This suggests potential applications in developing environmentally friendly chemical products.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Ketone Derivatives with Varying Chain Lengths

The chain length and substitution pattern of the ketone group significantly influence physicochemical and biological properties:

Analysis :

Enaminone Derivatives

Enaminones, synthesized from ketone precursors, introduce conjugation and amino groups:

Analysis :

- The enaminone derivative exhibits enhanced resonance stabilization due to conjugation, improving stability under physiological conditions .

Carboxylic Acid Derivatives

Functional group substitution from ketone to carboxylic acid alters polarity and biological interactions:

Analysis :

Complex Derivatives with Additional Rings

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

This compound features a benzodioxin core structure, which contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of benzodioxins exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

Benzodioxin derivatives have been explored for their anticancer properties. A study highlighted that certain analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways . The structure-activity relationship (SAR) suggests that modifications to the benzodioxin core can enhance efficacy against different cancer types.

Insect Growth Regulation

Recent findings suggest that compounds related to this compound may act as insect growth regulators. They potentially interfere with juvenile hormone signaling pathways, leading to precocious metamorphosis in insects like silkworms. This could pave the way for developing new pest control strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodioxin derivatives, including this compound, evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications increased antibacterial potency significantly.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 25 |

| 20 | 50 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.

- Apoptotic Pathway Activation : Modulates key proteins involved in cell survival and apoptosis.

- Enzyme Inhibition : Interferes with enzymes critical for cellular metabolism in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, derivatives of benzodioxin-containing ketones have been prepared by reacting benzodioxin precursors with acylating agents (e.g., butanoyl chloride) under anhydrous conditions. Key intermediates (e.g., 6-acetyl-1,4-benzodioxane) are characterized using 1H/13C NMR (e.g., δ4.7 for alkyne protons in related compounds) and FT-IR (C=O stretches at ~1,700 cm⁻¹). Confirm purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z ~178.1846 for C10H10O3). Pair with 2D NMR (e.g., HSQC, HMBC) to resolve coupling between the benzodioxin ring protons (δ6.5–7.2 ppm) and the ketone group. Compare experimental data with computational predictions (e.g., PubChem’s InChIKey: HGVWMTAIIYNQSI-UHFFFAOYSA-N) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar byproducts. For higher purity, use recrystallization in ethanol/water. Monitor purity via GC-MS (electron ionization at 70 eV) or HPLC-DAD (UV detection at 254 nm) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for derivatives of this compound?

- Methodological Answer : Screen reaction parameters (e.g., catalysts, solvents, temperature) using Design of Experiments (DoE) . For example, replacing traditional bases (K2CO3) with microwave-assisted synthesis may reduce reaction times. Track intermediates via in-situ FT-IR to identify rate-limiting steps. Derivatives like 3-((5-nitrothiazol-2-yl)thio)-1,2,4-triazol-5(4H)-one analogs (yield: 7%) highlight the need for stepwise optimization .

Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS/MS to detect degradation products (e.g., hydrolyzed ketones or ring-opened byproducts). Use Arrhenius kinetics to model degradation rates. Compare with DFT calculations (Gaussian 09) to predict reactive sites on the benzodioxin ring .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID: 2879-20-1) against targets like cytochrome P450 or estrogen receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What mechanistic insights explain the compound’s potential bioactivity in flavonoid-like pathways?

- Methodological Answer : Investigate ROS scavenging or enzyme inhibition (e.g., COX-2) using in vitro assays. Compare with structurally similar flavonoids (e.g., genistein) via SAR analysis . Use LC-QTOF-MS to identify metabolites in hepatic microsomal incubations .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.